Superior Cytotoxicity Against HCT116 Colon Cancer Cells vs. the PDE10A Reference Inhibitor PQ-10
The target compound demonstrates a 64-fold lower IC50 (higher potency) against HCT116 colon cancer cells compared to PQ-10, a structurally related quinoxaline-pyrrolidine PDE10A inhibitor [1]. This dramatic potency difference indicates that the diphenylacetyl substituent confers direct anticancer activity independent of PDE10A inhibition, as PQ-10's primary mechanism is PDE10A inhibition with weak direct cytotoxicity.
| Evidence Dimension | Cytotoxicity (IC50) against HCT116 human colon cancer cell line |
|---|---|
| Target Compound Data | IC50 = 4.5 µM |
| Comparator Or Baseline | PQ-10 (CAS 927691-21-2): IC50 = 290 µM (0.29 mM) |
| Quantified Difference | 64-fold lower IC50 (4.5 vs 290 µM) |
| Conditions | In vitro cytotoxicity assay; HCT116 cell line; endpoint not specified in vendor data |
Why This Matters
For colon cancer-focused programs, this compound provides potent direct cytotoxicity that PQ-10 lacks, allowing researchers to probe both PDE10A-dependent and PDE10A-independent anticancer mechanisms with a single chemical probe.
- [1] Bertin Bioreagent. PQ-10 (CAT N°: 21867) – Product Overview. Accessed May 2026. View Source
